Barium iodide
Description
Synthesis of Anhydrous Barium Iodide (BaI₂)
Anhydrous this compound is a white solid that can be prepared through several distinct chemical reactions. vedantu.com
One established method for preparing anhydrous this compound involves the reaction of barium metal with 1,2-diiodoethane (B146647) in an ether solvent. vedantu.comwikipedia.org This reaction provides a direct route to the anhydrous form of the compound. wikipedia.org Organobarium compounds can also be formed through the reaction of this compound with alkyl potassium compounds. vedantu.comextramarks.com
A common and straightforward method for synthesizing this compound is through the neutralization of a barium salt with hydriodic acid (HI). atomistry.com
Using Barium Carbonate (BaCO₃): Barium carbonate reacts with aqueous hydriodic acid to produce this compound, water, and carbon dioxide gas. shef.ac.ukculturalheritage.orgbrainly.com The resulting solution is then typically filtered and evaporated to crystallize the product. openpr.com To prevent excessive foaming from the release of CO₂, a hydriodic acid concentration of 45–55% (w/w) is often used. The reaction is as follows: BaCO₃ + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g) shef.ac.ukbrainly.com
Using Barium Hydroxide (B78521) (Ba(OH)₂): Alternatively, barium hydroxide can be neutralized with hydriodic acid. testbook.comcollegedunia.combyjus.com This acid-base reaction yields this compound and water. testbook.com The resulting product is typically the hydrated form, which can then be dehydrated. Ba(OH)₂ + 2HI → BaI₂ + 2H₂O
A related two-step industrial process involves first synthesizing ferrous iodide (FeI₂) from elemental iodine and iron powder. This is followed by a neutralization reaction with barium hydroxide to produce this compound and an iron(II) hydroxide precipitate, which can be filtered off. google.com
Anhydrous this compound can be synthesized with high yield (97%) by reacting barium hydride (BaH₂) with ammonium (B1175870) iodide (NH₄I) in a nonaqueous solvent such as pyridine (B92270). shef.ac.ukchemicalbook.com After the reaction, most of the pyridine is removed by distillation, and the remaining crystalline pyridine is removed by vacuum distillation at elevated temperatures (150–160 °C). The reaction proceeds as follows: BaH₂ + 2NH₄I → BaI₂ + 2NH₃(g) + H₂(g) shef.ac.ukchemicalbook.com
Barium metal can react directly with elemental iodine (I₂) to form anhydrous this compound. vedantu.compw.livegeeksforgeeks.org Due to the relatively low reactivity of iodine compared to other halogens, this reaction typically requires heating to proceed effectively. vedantu.compw.livesmolecule.com
Reaction Summary for Anhydrous this compound Synthesis
| Reactants | Solvent/Conditions | Products | Notes |
|---|---|---|---|
| Barium Metal, 1,2-Diiodoethane | Ether | Anhydrous BaI₂ | A direct route to the anhydrous form. vedantu.comwikipedia.org |
| Barium Carbonate, Hydriodic Acid | Aqueous | BaI₂, H₂O, CO₂ | Common laboratory preparation. shef.ac.ukculturalheritage.org |
| Barium Hydroxide, Hydriodic Acid | Aqueous | BaI₂, H₂O | Forms hydrated BaI₂ initially. testbook.com |
| Barium Hydride, Ammonium Iodide | Pyridine | Anhydrous BaI₂, NH₃, H₂ | High-yield method for anhydrous form. shef.ac.uk |
Preparation of Hydrated this compound Forms (e.g., BaI₂·2H₂O)
The most common hydrated form is this compound dihydrate (BaI₂·2H₂O), a white, crystalline solid. pw.liveshiksha.com It is highly soluble in water, as well as in ethanol (B145695) and acetone. vedantu.compw.live
Hydrated this compound is typically prepared by crystallization from an aqueous solution. After synthesizing this compound via neutralization reactions as described in section 1.1.2, the resulting aqueous solution is concentrated by evaporation. openpr.com
Controlled cooling and evaporation of the saturated solution yield crystals of hydrated this compound, most commonly the dihydrate (BaI₂·2H₂O). The crystallization conditions can influence the size and purity of the resulting crystals; for instance, slow evaporation at 25–30°C tends to produce large, well-defined crystals. The hydrated form can be converted to the anhydrous salt by heating. vedantu.comchemicalbook.comshiksha.com Heating the dihydrate to 539°C results in complete dehydration to anhydrous BaI₂. chemicalbook.com
Properties of this compound Forms
| Property | **Anhydrous this compound (BaI₂) ** | This compound Dihydrate (BaI₂·2H₂O) |
|---|---|---|
| Molar Mass | 391.136 g/mol vedantu.comshiksha.com | 427.167 g/mol vedantu.comtestbook.com |
| Appearance | White crystalline solid vedantu.comchemicalbook.com | White, orthorhombic crystals |
| Density | 5.15 g/cm³ collegedunia.comgeeksforgeeks.org | 4.916 g/cm³ |
| Melting Point | 711 °C shef.ac.uk | 740 °C (decomposes) |
Structure
2D Structure
Properties
Molecular Formula |
BaI2 |
|---|---|
Molecular Weight |
391.14 g/mol |
IUPAC Name |
barium(2+);diiodide |
InChI |
InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2 |
InChI Key |
SGUXGJPBTNFBAD-UHFFFAOYSA-L |
SMILES |
[I-].[I-].[Ba+2] |
Canonical SMILES |
[I-].[I-].[Ba+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Barium Iodide
Preparation of Hydrated Barium Iodide Forms (e.g., BaI₂·2H₂O)
Hydration of Anhydrous this compound
Anhydrous this compound (BaI₂) is a white solid that readily absorbs moisture from the atmosphere, a property known as hygroscopy. chemicalbook.comchemicalbook.com When exposed to air or dissolved in water, it forms its hydrated counterpart, most commonly this compound dihydrate (BaI₂·2H₂O). pw.livewikipedia.orgvedantu.com This hydrated form presents as colorless crystals. chemistrylearner.comgeeksforgeeks.org
The process of hydration involves the anhydrous salt taking up water molecules to form a crystalline solid that incorporates water into its structure. The conversion from the hydrated form back to the anhydrous salt can be achieved by heating. pw.livewikipedia.orgfuncmater.com Specifically, the dihydrate loses its two water molecules at 539°C to yield the anhydrous form. chemicalbook.com The dihydrate is freely soluble in water, as well as in organic solvents like ethanol (B145695) and acetone. pw.livewikipedia.orgchemistrylearner.com
The table below outlines the distinct physical properties of the anhydrous and dihydrate forms of this compound.
| Property | Anhydrous this compound (BaI₂) | This compound Dihydrate (BaI₂·2H₂O) |
| Appearance | White to off-white crystalline powder. chemistrylearner.comchemicalbook.com | Colorless crystals. chemicalbook.comchemistrylearner.com |
| Molar Mass | 391.136 g/mol . vedantu.comchemistrylearner.com | 427.167 g/mol . vedantu.comchemistrylearner.com |
| Density | 5.15 g/cm³. chemistrylearner.com | ~5.0 g/cm³. chemistrylearner.comgeeksforgeeks.org |
| Melting Point | 711 °C. chemistrylearner.com | 740 °C (with decomposition). chemistrylearner.comcollegedunia.com |
| Solubility | Soluble in water, ethanol, and acetone. chemistrylearner.comchemicalbook.com | Freely soluble in water, ethanol, and acetone. pw.livewikipedia.orgchemistrylearner.com |
Data sourced from multiple references. chemicalbook.compw.livewikipedia.orgvedantu.comchemistrylearner.comgeeksforgeeks.orgchemicalbook.comcollegedunia.com
Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, synthetic chemistry has increasingly focused on developing methods that are more efficient, safer, and environmentally benign. For this compound, this includes strategies aimed at waste reduction, energy efficiency, and the use of less hazardous reagents.
One notable approach involves a two-step synthesis of this compound dihydrate that avoids the direct use of corrosive hydroiodic acid. google.com
Step 1: Ferrous Iodide Synthesis: Elemental iodine and iron powder react in water to form ferrous iodide (FeI₂).
Step 2: Neutralization: The resulting ferrous iodide solution is then neutralized with a barium hydroxide (B78521) (Ba(OH)₂) solution. This reaction precipitates iron as iron (II) hydroxide (Fe(OH)₂), leaving an aqueous solution of this compound.
This method offers improved safety and production control by utilizing raw materials with low volatility and corrosivity. google.com
Other innovative synthetic routes include:
Reaction in Pyridine (B92270): Anhydrous this compound can be prepared by reacting barium hydride with ammonium (B1175870) iodide in a pyridine solvent. chemicalbook.com
Organometallic Precursors: Anhydrous BaI₂ can be synthesized by treating barium metal with 1,2-diiodoethane (B146647) in ether. wikipedia.orgvedantu.com
Iodine Recovery: Implementing techniques to recycle iodine-containing waste. openpr.com
Energy Efficiency: Utilizing low-energy crystallization methods to reduce power consumption. openpr.com
Water Management: Employing closed-loop water recycling systems to achieve zero-discharge facilities. openpr.com
Research into novel barium-organic incorporated iodometalates also opens new avenues for creating complex structures with potential applications in materials science. acs.org
Purification Techniques for this compound Feedstock
The purity of this compound is critical for its various applications, from the synthesis of other iodides to its use in scintillation detectors. muscatchemical.comosti.gov Several techniques are employed to purify the crude or commercial-grade compound.
Recrystallization is a common and effective method. It involves dissolving the this compound in water, from which it can be recrystallized by partial evaporation in a desiccator to yield a purer solid. chemicalbook.comchemicalbook.comchemdad.com
Activated Carbon Treatment is used to remove specific impurities. In synthetic preparations, such as the ferrous iodide route, activated carbon is added to the this compound solution. google.com It effectively adsorbs and facilitates the removal of impurities like residual iron (II) hydroxide, organic byproducts, and other mechanical impurities, resulting in a clear this compound solution ready for crystallization. google.com
Zone Refining is an advanced technique used to achieve very high purity levels, which is particularly important for applications like single-crystal scintillators. osti.gov In this process, a narrow molten zone is moved along a solid bar of the material. Impurities tend to concentrate in the molten region and are thus moved to one end of the bar. This method has been shown to be effective in removing colorations (e.g., brownish or yellowish tints) from this compound, rendering the material colorless. osti.gov
Precipitation of Impurities can also be employed. For instance, passing a stream of carbonic acid through a this compound solution can precipitate any excess soluble barium hydroxide as insoluble barium carbonate, which can then be removed by filtration. culturalheritage.org
The table below summarizes these purification techniques.
| Technique | Description | Target Impurities |
| Recrystallization | Dissolving the solid in a solvent (e.g., water) and allowing it to crystallize again upon cooling or evaporation. chemicalbook.comchemicalbook.comchemdad.com | Soluble impurities with different solubility profiles. |
| Activated Carbon Treatment | Adding activated carbon to the solution to adsorb unwanted substances. google.com | Iron (II) hydroxide, organic impurities, mechanical impurities. google.com |
| Zone Refining | Passing a molten zone along a solid ingot to segregate impurities. osti.gov | Trace impurities, species causing discoloration. osti.gov |
| Carbonic Acid Treatment | Bubbling CO₂ through the solution to precipitate excess barium hydroxide. culturalheritage.org | Excess Barium Hydroxide (Baryta). culturalheritage.org |
Structural Elucidation and Crystallographic Characterization of Barium Iodide Phases
Ambient Pressure Crystal Structures of Barium Iodide
This compound (BaI₂) is a simple and prototypical ionic compound that serves as a valuable subject for high-pressure structural investigations. nih.govnih.gov Its behavior under varying pressure conditions provides insight into the broader family of AX₂ dihalides.
Table 1: Crystallographic Data for Orthorhombic BaI₂ (Pnma) at Ambient Conditions
| Parameter | Value (Experimental) | Value (Theoretical Simulation) |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pnma | Pnma |
| a (Å) | 8.922 | 9.003 |
| b (Å) | 5.304 | 5.448 |
| c (Å) | 10.695 | 10.879 |
| Z | 4 | 4 |
| Coordination Number (Ba²⁺) | 9 | 9 |
| Source: nih.govaip.org |
The cotunnite structure adopted by BaI₂ is not unique; it is shared by many other AX₂ dihalides, including lead(II) chloride (PbCl₂) and barium chloride (BaCl₂). nih.govresearchgate.netosti.gov This structural homology makes these compounds excellent candidates for comparative crystallographic studies. osti.gov Both BaCl₂ and PbCl₂ crystallize in the orthorhombic Pnma space group under ambient conditions, mirroring the structure of BaI₂. researchgate.netresearchgate.netosti.gov The primary differences arise from the varying ionic radii of the constituent cations and anions, which influence the lattice parameters and bond lengths. For example, BaCl₂ also features a 9-coordinate barium ion but with different cell dimensions (a = 7.865 Å, b = 4.731 Å, c = 9.421 Å). researchgate.net Studying these related dihalides provides a broader understanding of the systematic trends in crystal packing and pressure-induced phase transformations within this class of materials. osti.gov
Orthorhombic Pnma Phase (Cotunnite-type Structure)
High-Pressure Phase Transitions and Polymorphism of this compound
When subjected to high pressure, this compound exhibits a rich polymorphism, undergoing a sequence of structural transformations. These phase transitions have been explored through experimental techniques like angle-dispersive X-ray diffraction and theoretical structure search methodologies. nih.govresearchgate.net
Upon compression, the ambient-pressure orthorhombic Pnma phase of BaI₂ transforms into a tetragonal structure with the space group I4/mmm (No. 139). nih.govmdpi.comresearchgate.net Theoretical predictions suggest this phase becomes thermodynamically stable at approximately 17.1 GPa. nih.govnih.govresearchgate.net This structure has a higher symmetry compared to the Pnma phase. nih.gov
The sequence of pressure-induced phase transitions in this compound is accompanied by a systematic increase in the coordination number of the barium cation, a common phenomenon in materials under compression. nih.govscispace.com In the ambient Pnma phase, the Ba²⁺ ion has a coordination number of 9. nih.gov With the transition to the high-pressure tetragonal I4/mmm phase, the coordination number increases to 10. nih.govresearchgate.net The previously reported monoclinic P112₁/a phase was also described as having a 10-fold coordination for the barium ion. researchgate.net This densification of atomic packing is a fundamental response to the application of high pressure.
Table 2: High-Pressure Polymorphs of this compound
| Pressure Range (GPa) | Crystal System | Space Group | Coordination Number (Ba²⁺) | Status |
| Ambient - ~17 | Orthorhombic | Pnma | 9 | Experimental & Theoretical |
| ~12 - 15 | Monoclinic | P112₁/a | 10 | Experimental (Older studies) |
| > 17.1 | Tetragonal | I4/mmm | 10 | Theoretical (Recent studies) |
| Source: nih.govresearchgate.netresearchgate.net |
Monoclinic P112₁/a Phase under Pressure
Spectroscopic Characterization of this compound Structures
Spectroscopic methods are fundamental in elucidating the structural properties of this compound. Techniques such as vibrational spectroscopy and X-ray diffraction provide detailed insights into the lattice dynamics, phase purity, and crystalline arrangement of both anhydrous and hydrated forms of the compound.
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for investigating the lattice dynamics of crystalline solids. smolecule.com These methods probe the vibrational modes of atoms within the crystal lattice, offering a "fingerprint" of the compound's structure and bonding. libretexts.orglibretexts.org
Raman Spectroscopy: Experimental Raman spectra of this compound are not commonly found in literature, largely due to the compound's highly hygroscopic nature, which makes sample handling challenging. uni-kiel.de However, theoretical studies employing ab initio methods within density functional theory (DFT) have successfully predicted the vibrational properties of BaI₂. uni-kiel.de For the orthorhombic Pnma structure of BaI₂, calculations have determined the wavenumbers of the Raman-active zone-center phonon modes. uni-kiel.de These theoretical predictions are crucial for understanding the lattice dynamics in the absence of experimental data.
Table 1: Calculated Raman-Active Phonon Modes for Orthorhombic BaI₂
| Symmetry Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|
| B1g | 30 |
| Ag | 38 |
| B2g | 43 |
| B3g | 48 |
| B1g | 53 |
| Ag | 63 |
| B2g | 70 |
| B3g | 74 |
| B1g | 81 |
| Ag | 88 |
| Ag | 104 |
| B2g | 110 |
Source: Physical Review B, 83, 024107 (2011) uni-kiel.de
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is particularly effective for identifying the presence of water of hydration in this compound samples. While the fundamental vibrations of the Ba-I bonds in anhydrous BaI₂ occur in the far-infrared region (typically below 200 cm⁻¹), which is outside the range of standard FTIR spectrometers, the technique readily detects the vibrational modes of water molecules. elsevier.es The presence of strong absorption peaks in the range of 3000–3700 cm⁻¹ (O-H stretching) and around 1605 cm⁻¹ (H-O-H bending) is a clear indicator of a hydrated phase, such as BaI₂·nH₂O. elsevier.es Weak absorptions around 1400 cm⁻¹ may also suggest the presence of carbonate impurities (e.g., BaCO₃) resulting from interaction with atmospheric CO₂. elsevier.es
X-ray diffraction (XRD) is an indispensable technique for the structural characterization of crystalline materials like this compound. ncl.ac.ukscirea.org It is used to confirm the crystal structure, determine lattice parameters, and assess the phase purity of a sample. ncl.ac.ukrms-foundation.ch
Anhydrous this compound (BaI₂) adopts an orthorhombic crystal structure at ambient conditions, belonging to the Pnma space group (No. 62). wikipedia.orgnih.govmaterialsproject.org This structure is isomorphous with lead(II) chloride (PbCl₂). wikipedia.orgtestbook.com XRD patterns of pure, anhydrous BaI₂ show characteristic diffraction peaks that can be indexed to this orthorhombic cell. elsevier.es
Due to its hygroscopic nature, samples of this compound often contain hydrated phases. cuni.cz XRD analysis is crucial for identifying the simultaneous presence of anhydrous BaI₂ and its hydrates, such as BaI₂·H₂O and BaI₂·2H₂O. elsevier.escuni.cz Each of these phases has a unique crystal structure and, therefore, a distinct XRD pattern, allowing for their identification and quantification in a mixed-phase sample. elsevier.esmdpi.com For instance, the Powder Diffraction File (PDF) database contains reference patterns for BaI₂ (PDF #73–1849), BaI₂·H₂O (PDF #39–1300), and BaI₂·2H₂O (PDF #31–0145) that are used for phase identification. elsevier.es
Under high pressure, BaI₂ undergoes a phase transition. Structural prediction studies combined with high-pressure XRD experiments indicate that the orthorhombic Pnma phase transforms into a tetragonal I4/mmm structure at approximately 17.1 GPa. nih.govresearchgate.net
Table 2: Crystallographic Data for Anhydrous this compound (Pnma phase) at Ambient Pressure
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | wikipedia.orgtestbook.com |
| Space Group | Pnma (No. 62) | wikipedia.orgnih.gov |
| Lattice Constant a | 8.922 Å - 9.003 Å | nih.gov |
| Lattice Constant b | 5.304 Å - 5.448 Å | nih.gov |
| Lattice Constant c | 10.695 Å - 10.879 Å | nih.gov |
Note: The range in lattice parameters reflects differences between experimental and theoretical (DFT) values.
Vibrational Spectroscopy (Raman, Infrared) for Lattice Dynamics
Structural Analysis of this compound Hydrates
This compound readily forms hydrates upon exposure to atmospheric moisture. The most common of these is this compound dihydrate (BaI₂·2H₂O). testbook.comvedantu.com Structural analysis reveals that the inclusion of water molecules into the crystal lattice significantly alters its properties.
This compound Dihydrate (BaI₂·2H₂O): This is a stable hydrated form of this compound. testbook.com It exists as colorless crystals that are highly soluble in water, ethanol (B145695), and acetone. X-ray diffraction studies have been used to characterize its crystal structure. While some sources describe it as orthorhombic, other detailed analyses indicate that powders are often dominated by a monoclinic phase with the space group C2/c. researchgate.net The presence of water molecules is confirmed by FTIR spectroscopy. elsevier.es The dihydrate can be converted back to the anhydrous salt by heating. wikipedia.org
This compound Monohydrate (BaI₂·H₂O): The monohydrate is another identified hydrated phase of this compound. elsevier.escuni.cz It is often found alongside the anhydrous and dihydrate forms in samples that have been exposed to moisture. cuni.cz Its presence is confirmed by its characteristic XRD pattern (PDF #39–1300). elsevier.es
The tendency of this compound to absorb water means that careful handling and storage in a dry atmosphere or under vacuum are necessary to maintain the phase purity of the anhydrous form. elsevier.es The analysis of hydrates is crucial, as their presence can affect the material's performance in applications such as scintillation detectors or as precursors in chemical synthesis. cuni.czresearchgate.net
Table 3: Common Compounds Mentioned
| Compound Name | Formula |
|---|---|
| This compound | BaI₂ |
| This compound Dihydrate | BaI₂·2H₂O |
| This compound Monohydrate | BaI₂·H₂O |
| Lead(II) Chloride | PbCl₂ |
Chemical Reactivity and Mechanistic Studies of Barium Iodide
Reactions with Other Metal Halides Leading to Double Displacement
Barium iodide participates in double displacement reactions, also known as metathesis reactions, with other metal halides. In these reactions, the cations and anions of the reactants exchange partners to form new compounds.
A notable example is the reaction of this compound with potassium bromide. When aqueous solutions of these two compounds are mixed, a double displacement reaction occurs, yielding potassium iodide and barium bromide. byjus.compw.livegeeksforgeeks.org The formation of barium bromide, which may precipitate depending on the concentration, drives the reaction forward.
Reaction with Potassium Bromide: KBr + BaI₂ → KI + BaBr₂ byjus.compw.livegeeksforgeeks.org
Similarly, reacting this compound with sodium sulfate (B86663) results in the formation of barium sulfate and sodium iodide. byjus.compw.livegeeksforgeeks.org Barium sulfate is a dense, white precipitate, and its insolubility makes this a common precipitation reaction. The net ionic equation for this reaction highlights the formation of the solid precipitate from its constituent ions in solution. youtube.com
Reaction with Sodium Sulfate: BaI₂ + Na₂SO₄ → BaSO₄ + 2NaI byjus.compw.liveyoutube.com
Another documented double displacement reaction involves aqueous potassium iodide and barium nitrate (B79036), which yields dihydrate this compound and potassium nitrate. vedantu.comcollegedunia.com This reaction is reversible and is typically performed in water. vedantu.comcollegedunia.com
Reaction with Barium Nitrate: KI(aq) + Ba(NO₃)₂(aq) → KNO₃(aq) + BaI₂(aq) collegedunia.com
These reactions are fundamental in inorganic synthesis, allowing for the preparation of various metal halides and sulfates. The predictability of these reactions is based on solubility rules and the relative activities of the metals involved. libretexts.org
Formation and Characterization of Organobarium Compounds from this compound
This compound serves as a key precursor in the synthesis of organobarium compounds, which are organometallic compounds containing a carbon-barium bond. These reagents are analogous to the more common Grignard reagents and exhibit unique reactivity. wikipedia.orgresearchgate.netnih.gov
One method for preparing organobarium compounds involves the reaction of this compound with alkyl potassium compounds. wikipedia.orgvedantu.com This reaction facilitates the formation of a new carbon-barium bond, opening avenues for further synthetic transformations. wikipedia.orgvedantu.com
A significant advancement in this area is the mechanochemical generation of aryl barium nucleophiles. researchgate.netrsc.org This ball-milling technique allows for the direct reaction of commercially available, unactivated barium metal with aryl halides to produce aryl barium species. researchgate.netrsc.org This method circumvents the need for highly reactive Rieke barium, which is prepared by the reduction of this compound with lithium biphenylide. wikipedia.orgresearchgate.net
The characterization of these organobarium compounds is crucial for understanding their structure and reactivity. While the first synthesis of phenyl this compound was reported nearly a century ago, systematic studies of their reactivity are more recent. rsc.org These compounds, such as allylbarium reagents, have demonstrated high regio- and stereoselectivity in reactions with carbonyl compounds, surpassing the performance of related Grignard or organocalcium reagents in certain cases. wikipedia.orgnih.gov
Redox Chemistry Involving this compound and its Products
The redox chemistry of this compound primarily involves the iodide ion, which can be oxidized, and the barium ion, which can be reduced under specific conditions.
The iodide ion (I⁻) in this compound can be oxidized to form iodine (I₂). This transformation can occur in the presence of strong oxidizing agents. Exposure to light can also induce the decomposition of this compound, particularly in acidic conditions, leading to the formation of iodine.
Conversely, this compound can be reduced to produce a highly active form of barium metal. wikipedia.orgcollegedunia.com This reduction is typically achieved using a potent reducing agent like lithium biphenyl. wikipedia.orgcollegedunia.com This "activated" barium is significantly more reactive than bulk barium metal and is essential for the synthesis of certain organobarium reagents. wikipedia.orgresearchgate.net
Decomposition Reaction: BaI₂ → Ba + I₂ webqc.org
Solution Chemistry of this compound
The behavior of this compound in solution is critical to its application in various chemical reactions. This includes its solubility, dissociation, and interactions with solvent molecules.
Equilibrium Studies in Aqueous and Non-Aqueous Solvents
This compound is readily soluble in water and other polar solvents like ethanol (B145695) and acetone. wikipedia.orgorchidsinternationalschool.com When dissolved in water, it dissociates into barium ions (Ba²⁺) and iodide ions (I⁻). orchidsinternationalschool.com The resulting aqueous solution is neutral, with a pH of approximately 7, because it is formed from the neutralization of a strong acid (hydroiodic acid, HI) and a strong base (barium hydroxide (B78521), Ba(OH)₂). byjus.comgeeksforgeeks.orgyoutube.com
Studies have been conducted on the equilibrium between iodine and this compound in aqueous solutions. acs.org The solubility of this compound in water is significant, increasing with temperature. wikipedia.org
In non-aqueous solvents, the behavior can be different. The dielectric constant of the solvent plays a crucial role in the dissolution and ionization of ionic compounds. vpscience.org For instance, isothermal vapor-liquid equilibrium data have been measured for the system ethanol + 2-propanol + this compound, providing insights into the interactions in mixed-solvent electrolyte solutions. researchgate.net The study of acid-base equilibria in non-aqueous solvents like 1,1,3,3-tetramethylguanidine (B143053) has also been explored, demonstrating the influence of the solvent on dissociation constants. msu.edu
Solvation Phenomena and Ion-Pair Formation
In solution, the ions of this compound are surrounded by solvent molecules in a process called solvation. researchgate.net In aqueous solutions, water molecules arrange themselves around the Ba²⁺ and I⁻ ions. This interaction, known as hydration, is a key factor in the dissolution process. nih.gov
The formation of ion pairs, where a cation and an anion are in close proximity, can occur in solution, particularly in solvents with lower dielectric constants. researchgate.net These ion pairs can be either in direct contact (contact ion pairs) or separated by one or more solvent molecules (solvent-separated ion pairs). nih.gov The formation of ion pairs is influenced by the properties of the ions and the solvent. acs.org For this compound in less polar solvents, the formation of ion pairs would be more prevalent than in water. The extent of ion-pair formation can affect the reactivity of the ions in solution. researchgate.net
This compound as a Precursor in Inorganic Synthesis
This compound is a valuable precursor for the synthesis of a variety of other inorganic and organometallic compounds. byjus.comorchidsinternationalschool.com
Its use in double displacement reactions, as discussed earlier, allows for the preparation of other barium salts, such as barium sulfate and barium bromide, as well as various iodide compounds. byjus.compw.livegeeksforgeeks.org
This compound is also used to prepare barium dioxide. byjus.comgeeksforgeeks.org Furthermore, anhydrous this compound can be synthesized by treating barium metal with 1,2-diiodoethane (B146647) in ether. wikipedia.orgvedantu.com
In materials science, this compound is used in the synthesis of specialty glasses to achieve high optical transparency. muscatchemical.com It also serves as a precursor for iodide-rich perovskites. Additionally, this compound crystals are utilized in scintillation detectors for radiation detection. muscatchemical.com
The following table provides a summary of some key reactions where this compound acts as a precursor.
| Reactants | Products | Reaction Type |
| This compound + Potassium bromide | Potassium iodide + Barium bromide | Double Displacement |
| This compound + Sodium sulfate | Barium sulfate + Sodium iodide | Double Displacement |
| This compound + Alkyl potassium compounds | Organobarium compounds | Organometallic Synthesis |
| This compound + Lithium biphenyl | Active barium metal | Reduction |
Advanced Applications of Barium Iodide in Materials Science and Technology Non Biomedical
Scintillation Materials and Radiation Detection
Barium iodide is a key component in the fabrication of scintillators, which are materials that emit light when exposed to ionizing radiation. This property makes them essential for radiation detection in various fields. Doped this compound crystals, particularly with europium, have shown exceptional performance as high-light-yield scintillators. aip.org These materials are notable for their moderate density (5.1 g/cm³) and the absence of intrinsic radioactivity, offering advantages over other scintillators like Lanthanum Bromide (LaBr₃). aip.orgosti.gov
Europium-Doped this compound Scintillators
Europium-doped this compound (BaI₂:Eu) is a highly effective scintillator material. aip.org When doped with divalent europium (Eu²⁺), this compound crystals exhibit intense luminescence under X-ray and gamma-ray excitation. aip.orgresearchgate.net The performance of BaI₂:Eu scintillators can vary based on the purity of the starting materials and the concentration of the europium dopant. osti.gov
Research has shown that BaI₂:Eu scintillators can achieve high light yields, with some crystals producing over 30,000 photons per mega-electron volt (photons/MeV). aip.org The primary emission from Eu²⁺ in the this compound host is centered around 420-425 nm, which is in the blue region of the visible spectrum. aip.orgresearchgate.net The decay time of this primary scintillation is typically less than one microsecond. aip.org
| Property | Value | Notes |
|---|---|---|
| Light Yield | >30,000 photons/MeV | Can reach up to 60,000 photons/MeV depending on purity and presence of secondary emission bands. aip.orgaip.orgcuni.cz |
| Energy Resolution (at 662 keV) | ~8% | A key performance metric for gamma-ray spectroscopy. aip.orgosti.gov |
| Primary Emission Peak (Eu²⁺) | 420 - 425 nm | Corresponds to the 5d-4f transition of Eu²⁺ ions. aip.orgresearchgate.net |
| Primary Decay Time | ~450 ns to < 1 µs | Can be influenced by material purity and dopant concentration. aip.orgaip.orgresearchgate.net |
| Secondary Emission Peak | ~550 nm | Attributed to impurities or trapped excitons; can be reduced with zone refining. osti.govresearchgate.net |
| Density | 5.15 g/cm³ | Provides good stopping power for radiation. cuni.cznetascientific.com |
Crystal Growth Techniques for Scintillator Grade this compound (e.g., Bridgman Method)
The quality of scintillator crystals is highly dependent on the growth method. The Bridgman method, also known as the Bridgman-Stockbarger technique, is a widely used and effective technique for growing large, high-quality single crystals of this compound. aip.orgosti.govradiologykey.com This method is favored because BaI₂ is readily growable and less susceptible to cracking compared to other halide scintillators like lanthanum halides. osti.govresearchgate.net
The Bridgman process involves melting the raw material (in this case, purified BaI₂) in a sealed quartz ampoule, which is then slowly lowered through a temperature gradient. radiologykey.com As the ampoule moves from the hot zone to the cold zone of the furnace, the molten material solidifies from one end, forming a single crystal. The growth rate is a critical parameter, with typical rates around 0.6 mm/h being used for similar halide crystals. researchgate.net
For BaI₂:Eu scintillators, the europium dopant is added to the initial charge before melting. researchgate.net The purity of the starting materials is crucial for achieving optimal scintillation properties. osti.gov A technique known as zone refining is often employed to purify the BaI₂ feedstock before crystal growth. osti.govresearchgate.net This process involves passing a narrow molten zone along a solid rod of the material, which effectively segregates impurities, resulting in a purer final product and improved scintillator performance. osti.gov
Luminescence Properties and Energy Transfer Mechanisms in Doped this compound
The luminescence in europium-doped this compound is a multi-step process that begins with the absorption of high-energy radiation by the crystal lattice. This creates electron-hole pairs, which can then form excitons. The energy from these excitons is transferred to the europium activator ions (Eu²⁺). aip.org
The characteristic blue emission of BaI₂:Eu scintillators originates from the radiative transition of an electron in the Eu²⁺ ion from the 5d excited state to the 4f ground state. cuni.cz This process is typically efficient and results in the high light yields observed in these materials. aip.org
In some BaI₂:Eu crystals, a second, slower luminescence pathway exists, leading to the broad emission band centered at approximately 550 nm. aip.orgosti.gov This is often attributed to the presence of impurities or defects in the crystal lattice that create "trapped excitons." osti.govresearchgate.net Energy can be transferred from the Eu²⁺ ions to these trap sites, where it is later released as light with a much longer decay time (on the order of several microseconds). aip.orgosti.gov The use of high-purity, zone-refined BaI₂ minimizes these trap sites, enhancing the primary, faster Eu²⁺ emission at 420 nm. osti.gov The decay time of the Eu²⁺ emission itself can also be affected by the purity of the host crystal, with purer crystals sometimes exhibiting a longer decay time for the primary emission as the competing, slower recombination pathways are eliminated. aip.org
Optoelectronic Applications
Beyond radiation detection, this compound is finding use in specialized optoelectronic applications. Its optical properties can be tailored for incorporation into other materials to enhance their performance.
Integration into Specialty Glasses and Ceramics for Enhanced Optical Properties
This compound is used in the manufacturing of specialty glasses and ceramics to improve their optical characteristics. netascientific.comchemimpex.com When incorporated into a glass matrix, often in the form of nanocrystals, it can enhance properties like refractive index and transparency, making these materials suitable for advanced lenses and prisms. netascientific.comchemimpex.com
One area of research involves the creation of this compound-based glass-ceramics. elsevier.es In this process, europium-doped this compound particles are embedded into a glass host, such as a borate-based glass. elsevier.es This method aims to combine the excellent luminescent properties of BaI₂:Eu with the processability and environmental protection offered by the glass matrix. cuni.czelsevier.es However, the synthesis can be challenging, as high temperatures can lead to the dissolution or decomposition of the BaI₂ particles within the glass melt. elsevier.es Successful integration can lead to materials with multi-component photoluminescence, indicating the distribution of europium ions in different local environments within the glass-ceramic structure. elsevier.es
Photoluminescence and Optical Bandgap Engineering
The photoluminescent properties of this compound are central to its optoelectronic applications. The material exhibits strong photoluminescence, primarily due to the Eu²⁺ dopant, which emits intensely in the blue region of the spectrum at around 420 nm. This emission is a result of the 5d-4f electronic transition in the europium ions.
The optical bandgap of a material determines the range of light wavelengths it can absorb and emit, a critical factor in the design of optoelectronic devices. rsc.org this compound has a wide bandgap of approximately 5 eV. cuni.cz This large bandgap is advantageous for hosting activator ions like Eu²⁺, as it allows for efficient energy transfer from the host material to the dopant without significant loss. cuni.czosti.gov
Bandgap engineering, the process of modifying a material's bandgap to suit a specific application, is a key area of materials science. rsc.orgacs.org While not as extensively studied for pure BaI₂ as for other materials like perovskites, the principles of doping and forming solid solutions can be applied. For instance, creating mixed-halide compounds, such as barium bromo-iodide (BaBrI), has been shown to tune the emission wavelength and improve scintillation properties. researchgate.net The integration of BaI₂ into glass-ceramic matrices also represents a form of bandgap and photoluminescence engineering, as the interaction between the BaI₂ nanocrystals and the surrounding glass host can alter the electronic structure and, consequently, the optical properties of the composite material. elsevier.es
Role in Semiconductor and Photoconductive Material Development
This compound plays a role in the fabrication of certain semiconductor and photoconductive materials. chemimpex.comorchidsinternationalschool.comchemimpex.com Its incorporation into these materials can influence their electronic and optical properties. For instance, this compound has been mentioned in the context of preparing photoconductive powders, such as those based on cadmium sulfide. google.com The presence of iodide ions can affect the material's crystal lattice and electronic band structure, which are critical for its performance in electronic devices. chemimpex.comchemimpex.com Research indicates its utility in the manufacturing of photoelectric devices and as a dopant in various materials to enhance their properties. chemimpex.com The growing demand for high-purity chemicals for semiconductors further highlights the potential application of this compound in this sector. openpr.com
In the development of infrared taggant toners, this compound is listed as a potential aggregating agent. google.com The creation of latent images in some photoconductive systems involves the interaction of light with an iodide-containing compound, leading to the generation of charge carriers. ox.ac.uk
Application in Perovskite Solar Cells (e.g., Lead-Free Organo-Inorganic Iodide Perovskites)
A significant area of research is the application of barium in perovskite solar cells (PSCs), particularly in the development of lead-free or lead-reduced alternatives. nsrrc.org.tw The toxicity of lead in conventional PSCs has driven the search for substitute divalent metal ions, with barium being a candidate due to its ionic radius. nsrrc.org.tw
Research has explored the partial replacement of lead with barium in the perovskite structure, such as in CH₃NH₃Ba₁-xPbxI₃-yCly. nsrrc.org.tw Studies have shown that introducing barium can enhance the crystallinity and structural stability of the perovskite film. For instance, a 5.0 mol% replacement of lead with barium in a mixed-cation perovskite (MA₀.₄FA₀.₆BaxPb₁-xIyCl₃-y) resulted in an increased power conversion efficiency (PCE) to 17.4% and improved long-term stability. nsrrc.org.tw
The general formula for perovskite materials used in solar cells is ABX₃, where X is a halogen anion like iodide (I⁻). nih.gov The development of lead-free PSCs often involves tin (Sn) or germanium (Ge) as the B-site cation. mdpi.comacs.org While barium is not the primary replacement for lead, its role as a dopant to improve performance and stability in lead-containing or other lead-free systems is an active area of investigation. The goal is to create more environmentally friendly and commercially viable solar cell technologies. nsrrc.org.twmdpi.com
Industrial Applications as a Reagent or Component
This compound serves as a crucial reagent and component in several industrial processes, leveraging its chemical reactivity and physical properties.
This compound is used for the identification and densification of copper castings. collegedunia.comvedantu.compw.livegeeksforgeeks.orgbyjus.comtestbook.com This application likely stems from a specific chemical reaction or physical interaction between this compound and copper that helps in quality control or marking processes within the metallurgical industry.
As a source of the iodide ion, this compound is a precursor in the synthesis of other iodide compounds. collegedunia.comvedantu.compw.livegeeksforgeeks.orgbyjus.comtestbook.comiofina.com It can be used in reactions to introduce iodide into other molecules, making it a valuable intermediate in various chemical manufacturing processes. vwr.com
This compound is utilized in the preparation of barium dioxide (BaO₂). collegedunia.comvedantu.compw.livegeeksforgeeks.orgbyjus.comtestbook.comiofina.com This process highlights its role as a starting material in the synthesis of other barium-containing compounds with specific industrial applications.
In metallurgical operations, this compound can be used as a flux. collegedunia.comtestbook.com A flux is a chemical cleaning agent that facilitates soldering, brazing, and welding by removing oxidation from the metals to be joined. This compound can help lower the melting point of metals, making them easier to melt and cast. collegedunia.com It may also be used as a component in coatings for welding rods. chemicalbook.in
Theoretical and Computational Investigations of Barium Iodide
First-Principles Calculations of Electronic Structure
First-principles calculations, which are based on quantum mechanics, are used to determine the electronic properties of materials from fundamental principles without empirical parameters.
The electronic band structure dictates the electrical and optical properties of a material. At ambient pressure, barium iodide exists in an orthorhombic Pnma crystal structure. researchgate.netresearchgate.net Calculations using Density Functional Theory (DFT) with the Perdew-Burke-Ernzerhof generalized gradient approximation (PBE-GGA) functional determined that BaI₂ in this phase is a wide band gap material. researchgate.netmdpi.com Some studies calculate a direct band gap of 3.35 eV at the Γ point, while others report a value of 3.51 eV. researchgate.netmdpi.com The top of the valence band is primarily composed of Iodine p-states, whereas the bottom of the conduction band has significant Barium d-character. nih.gov
Under compression, the band gap of the Pnma phase decreases. mdpi.com More significantly, at a pressure of 17.1 GPa, BaI₂ is predicted to undergo a phase transition to a tetragonal I4/mmm structure. researchgate.netresearchgate.netacs.orgnih.gov This high-pressure phase exhibits metallic characteristics. researchgate.netresearchgate.net The metallization occurs through an indirect band gap closure, as the valence and conduction bands overlap. researchgate.netacs.org The band structure calculated for the I4/mmm phase at 30 GPa clearly shows this overlap, confirming the transition from a wide-gap insulator to a metal under pressure. researchgate.netresearchgate.net
Table 1: Calculated Electronic Band Gap of this compound Phases
| Phase | Pressure (GPa) | Band Gap (eV) | Type | Computational Method | Source(s) |
|---|---|---|---|---|---|
| Pnma | 0 | 3.35 | Direct | DFT (PBE-GGA) | mdpi.com |
| Pnma | 0 | 3.51 | - | DFT (PBE-GGA) | researchgate.net |
| I4/mmm | 30 | 0 (Metallic) | Indirect Overlap | DFT (PBE-GGA) | researchgate.netresearchgate.net |
The Density of States (DOS) provides information about the number of available electronic states at each energy level. For the ambient-pressure Pnma phase of BaI₂, the DOS confirms the wide band gap, with the states near the Fermi level being dominated by I-5p orbitals in the valence band and Ba-6s orbitals in the conduction band. acs.org Analysis of BaI₂ monolayers under strain further elaborates that these orbitals are key contributors to the valence band maximum and conduction band minimum, respectively, governing electronic transitions. acs.org
For the high-pressure metallic I4/mmm phase, the DOS calculated at 30 GPa shows a finite value at the Fermi level, which is a clear indicator of metallic behavior. researchgate.netresearchgate.net This confirms that electrons can transition into conducting states with no energy gap, which is consistent with the band structure analysis showing an overlap of the valence and conduction bands. researchgate.net The change in orbital contributions under pressure facilitates this insulator-to-metal transition. acs.org
Band Structure Analysis
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) is a computational method used to simulate the physical motion of atoms and molecules over time, governed by interatomic potentials or force fields. researchgate.net While extensive MD studies on bulk this compound are not widely documented, the technique has been applied to investigate specific BaI₂ systems, notably its behavior under nanoscale confinement.
Classical MD simulations have been used to study the structure of this compound when formed within single-walled carbon nanotubes (SWNTs). researchgate.net These simulations revealed that the confinement forces the formation of novel one-dimensional BaI₂ crystal chains. researchgate.net A remarkable finding from these studies is that the barium atoms in these chains can adopt unusual coordination numbers of five and six, which are not observed in the bulk crystal structure of the compound. These theoretical results highlight how nanoscale environments can induce unique structural arrangements in simple ionic compounds like this compound.
Computational Prediction of Novel this compound Phases and Stability
A significant contribution of computational chemistry to the study of this compound has been the prediction of its high-pressure phase behavior. Using a global structure search methodology based on particle swarm optimization, specifically the Crystal structure AnaLYsis by Particle Swarm Optimization (CALYPSO) method, researchers have explored the stable crystal structures of BaI₂ over a wide pressure range from 0 to 200 GPa. researchgate.netresearchgate.netacs.org
These simulations confirmed that at ambient pressure, the orthorhombic cotunnite-type structure with Pnma space group is the most thermodynamically stable phase, which is consistent with experimental data. researchgate.netnih.gov The key prediction from these studies is a structural phase transition from the Pnma phase to a tetragonal phase with I4/mmm symmetry at a pressure of 17.1 GPa. researchgate.netresearchgate.netnih.gov This I4/mmm phase is predicted to remain the most stable structure up to 200 GPa. researchgate.net Furthermore, these calculations showed that the predicted I4/mmm phase is energetically more favorable than a previously reported monoclinic P112₁/a phase, suggesting the structural progression is Pnma → I4/mmm. researchgate.netresearchgate.net The dynamical stability of these predicted phases was further confirmed by phonon spectra calculations, which showed no imaginary frequencies. researchgate.netresearchgate.net
Table 2: Predicted High-Pressure Phases and Transition Pressures for this compound
| Pressure Range (GPa) | Crystal System | Space Group | Stability | Source(s) |
|---|---|---|---|---|
| 0 – 17.1 | Orthorhombic | Pnma | Thermodynamically Stable | researchgate.netresearchgate.net |
| 17.1 – 200 | Tetragonal | I4/mmm | Thermodynamically Stable | researchgate.netresearchgate.netacs.org |
| 12 – 15 | Monoclinic | P112₁/a | Thermodynamically Unstable (relative to I4/mmm) | researchgate.netresearchgate.net |
Electron-Phonon Coupling Simulations and Superconductivity Predictions
The discovery of a pressure-induced metallic phase in this compound prompted theoretical investigations into its potential for superconductivity. researchgate.net Superconductivity in conventional materials is mediated by electron-phonon coupling, where interactions between electrons and lattice vibrations (phonons) lead to the formation of Cooper pairs.
Computational Chemistry Methods Applied to this compound Systems
The theoretical understanding of this compound has been built upon the application of several powerful computational chemistry packages and methodologies.
CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization): This evolutionary algorithm has been instrumental in performing global structure searches to predict the stable and metastable phases of BaI₂ under high pressure without prior knowledge of the crystal structure. researchgate.net
VASP (Vienna Ab initio Simulation Package): VASP is a widely used code for performing first-principles quantum mechanical calculations based on Density Functional Theory (DFT). In the study of BaI₂, it was employed to carry out the electronic structure calculations, including band structure and density of states, and to determine the total energies and forces needed to assess the relative stability of different crystal phases. researchgate.netresearchgate.net The PBE-GGA functional was commonly used for these calculations. researchgate.net
Phonopy: This open-source package is used for phonon calculations. For this compound, Phonopy was utilized in conjunction with force constants calculated by VASP to compute the phonon dispersion curves and phonon density of states. researchgate.net These calculations are crucial for verifying the dynamical stability of the predicted crystal structures. researchgate.netresearchgate.net
Advanced Analytical Methodologies for Barium Iodide Characterization and Quantification
Quantitative Determination of Barium and Iodide Ions in Samples
The quantitative analysis of barium iodide involves the specific measurement of barium (Ba²⁺) and iodide (I⁻) ions present in a sample. This can be accomplished through various classical and instrumental methods.
Classical methods, including titrimetry and gravimetry, offer robust and accurate means for quantifying barium and iodide ions. fiveable.me These techniques are based on stoichiometric chemical reactions.
Gravimetric Analysis: Gravimetric analysis is a quantitative method that relies on the measurement of mass. byjus.com For the determination of barium, a common approach is to precipitate the barium ions as barium sulfate (B86663) (BaSO₄), a sparingly soluble salt. fiveable.mebyjus.comslideshare.net This is achieved by adding a precipitating reagent, such as sulfuric acid (H₂SO₄) or a soluble sulfate salt, to a solution of the this compound sample. byjus.comphiladelphia.edu.jo The resulting precipitate is then filtered, washed to remove impurities, dried or ignited to a constant weight, and finally weighed. slideshare.netphiladelphia.edu.jo The mass of barium in the original sample can then be calculated from the mass of the BaSO₄ precipitate using stoichiometric principles. byjus.com
For iodide, gravimetric analysis can be performed by precipitating it as silver iodide (AgI), which is insoluble. nobraintoosmall.co.nz Adding a solution of silver nitrate (B79036) (AgNO₃) to the sample solution will cause the formation of a yellow AgI precipitate. ncert.nic.in
Titrimetric Analysis: Titrimetry, or volumetric analysis, involves determining the concentration of a substance by reacting it with a standard solution of a known concentration (the titrant). fiveable.me
Barium Determination: Barium ions can be determined by precipitation titration. For instance, a solution containing barium ions can be titrated with a standard solution of a sulfate, with an indicator like sodium rhodizonate used to detect the endpoint. philadelphia.edu.jo
Iodide Determination: Iodide ions are often determined through precipitation titrations with a standard solution of silver nitrate (argentometric titration). weebly.com The reaction forms a precipitate of silver iodide. The endpoint can be detected using various methods, including the use of an indicator. Another approach is iodometry, an indirect titration method where iodide is oxidized to iodine, which is then titrated with a standard thiosulfate (B1220275) solution. richmond.edu
| Method | Analyte | Precipitating Agent/Titrant | Precipitate/Reaction Product |
| Gravimetric | Barium (Ba²⁺) | Sulfuric Acid (H₂SO₄) | Barium Sulfate (BaSO₄) |
| Gravimetric | Iodide (I⁻) | Silver Nitrate (AgNO₃) | Silver Iodide (AgI) |
| Titrimetric | Barium (Ba²⁺) | Sulfate solution | Barium Sulfate (BaSO₄) |
| Titrimetric | Iodide (I⁻) | Silver Nitrate (AgNO₃) | Silver Iodide (AgI) |
Spectroscopic methods provide sensitive and often rapid means for the determination of barium and iodide. These techniques measure the interaction of electromagnetic radiation with the sample.
Molecular Absorption Spectrometry: High-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF-MAS) has been developed for the determination of iodine. One method involves the generation of diatomic molecules, such as barium mono-iodide (BaI), in a graphite furnace. The BaI molecule exhibits strong absorption bands around 538 nm and 560 nm. The intensity of the absorption at a specific wavelength, like the band head at 538.308 nm, is proportional to the iodine concentration. This method has a detection limit of 600 pg for iodine. researchgate.net
Intracavity Laser Spectroscopy: This highly sensitive technique can be used for the direct determination of trace amounts of both iodine and barium. For iodine analysis in aqueous solutions, it involves probing the vapors over a heated liquid sample. For barium, the sample can be evaporated in a standard graphite furnace electrothermal atomizer. This method boasts very low detection limits, reported as 0.015 mg/L for iodine and 0.2 ng/L for barium. rsc.orgrsc.org
Spectrophotometry: A spectrophotometric method for determining sulfate ions, which can be adapted for barium analysis in a reverse fashion, uses barium iodate (B108269) and a linear starch-iodine system. The principle involves the reaction of sulfate with barium iodate, releasing iodate ions which then react to produce iodine, forming a colored complex with starch that can be measured. acs.org
| Technique | Analyte | Principle | Reported Detection Limit |
| HR-CS GF-MAS | Iodine (as BaI) | Molecular absorption of BaI at ~538 nm | 600 pg researchgate.net |
| Intracavity Laser Spectroscopy | Iodine | Laser probing of vapor | 0.015 mg/L rsc.orgrsc.org |
| Intracavity Laser Spectroscopy | Barium | Laser probing after electrothermal atomization | 0.2 ng/L rsc.orgrsc.org |
Titrimetric and Gravimetric Methods
Chromatographic Techniques for this compound Purity and Speciation
Chromatography encompasses a set of techniques used to separate the components of a mixture. asccollegekolhar.in It is valuable for assessing the purity of this compound and for the speciation of iodide.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. asccollegekolhar.in It has been successfully used for the direct determination of iodide in various samples, such as mineral waters, using a phosphatidylcholine column with DAD detection. mdpi.com This method can be applied to assess the iodide content and check for anionic impurities in a this compound sample. The separation occurs as the sample mixture passes through a column filled with an adsorbent material, propelled by a pressurized liquid solvent. asccollegekolhar.in
Gas Chromatography (GC): The purity of solvents used in studies involving this compound, such as ethanol (B145695) and 2-propanol, can be checked by gas chromatography. acs.org For the analysis of iodide itself, it can be derivatized into organo-iodine forms which can then be analyzed by GC-MS. mdpi.com
Thin-Layer Chromatography (TLC): While not a primary method for this compound itself, related compounds like silver iodide have been explored as stationary phases in TLC coupled with FTIR analysis, indicating the potential for halide analysis within this class of techniques. sci-hub.st In a different application, this compound has been used as a staining agent in Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) to visualize PEGylated proteins, as it forms a colored complex with polyethylene (B3416737) glycol (PEG). researchgate.net
Elemental Analysis for Purity and Stoichiometry in Synthesized Materials
Elemental analysis is a fundamental process for determining the elemental composition of a compound. It is essential for verifying the purity and stoichiometry of synthesized this compound. The technique confirms that the ratio of barium to iodine aligns with the theoretical formula, BaI₂.
The principle involves accurately weighing a sample of the compound and then subjecting it to a process that separates and quantifies its constituent elements. byjus.com For this compound, this would involve determining the mass percentage of barium and iodine. shef.ac.uk The experimental percentages can then be compared to the theoretical values calculated from the molecular formula (BaI₂). byjus.com Any significant deviation from the theoretical percentages can indicate the presence of impurities or that the stoichiometry is incorrect.
| Element | Symbol | Theoretical Percentage (by mass) |
| Barium | Ba | 35.11% |
| Iodine | I | 64.89% |
Data calculated based on atomic masses of Ba (137.33) and I (126.90). shef.ac.ukgeeksforgeeks.org
X-ray Diffraction for Phase Identification and Crystalline Purity
X-ray diffraction (XRD) is a non-destructive analytical technique that is indispensable for the characterization of crystalline materials like this compound. mdpi.comaip.org It provides detailed information about the crystallographic structure, phase identification, and purity of a sample. aip.org
The technique works by directing X-rays onto a sample and measuring the scattering pattern. The resulting diffraction pattern is unique to the crystalline phase, acting as a "fingerprint." researchgate.net By comparing the experimental diffraction pattern to reference patterns from databases like the Inorganic Crystal Structure Database (ICSD), the specific crystalline phase of this compound can be identified. materialsproject.org
For this compound, XRD analysis confirms its crystal structure. At ambient pressure, BaI₂ adopts a cotunnite-type orthorhombic structure with the space group Pnma. nih.govresearchgate.net The lattice parameters obtained from XRD analysis can be compared with literature values to confirm the identity and purity of the phase. nih.gov The presence of peaks corresponding to other phases would indicate crystalline impurities. aip.org Furthermore, XRD is used to study phase transitions under high pressure, where BaI₂ has been shown to transform to other structures, such as a tetragonal I4/mmm phase at pressures above 17.1 GPa. nih.govresearchgate.net
| Crystalline Phase | Space Group | System | Pressure Conditions |
| Cotunnite-type | Pnma | Orthorhombic | Ambient nih.govresearchgate.net |
| High-pressure phase | I4/mmm | Tetragonal | > 17.1 GPa nih.govresearchgate.net |
| Reported high-pressure phase | P112₁/a | Monoclinic | 12-15 GPa nih.gov |
Future Research Directions and Unexplored Avenues in Barium Iodide Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency
The conventional synthesis of barium iodide often involves reacting barium metal with 1,2-diiodoethane (B146647) in ether or the reaction of barium nitrate (B79036) with potassium iodide in an aqueous solution. vedantu.comgeeksforgeeks.org These methods, while effective, can be resource-intensive. Future research is geared towards creating more efficient and sustainable synthetic pathways. The focus is on green chemistry principles to minimize waste and energy consumption. archivemarketresearch.com
One promising area is the exploration of mechanochemistry, which uses mechanical force to drive chemical reactions, often in the absence of solvents. Another avenue is the investigation of microwave-assisted synthesis, which can significantly accelerate reaction times and improve yields. Researchers are also looking into alternative precursors and reaction conditions to streamline the production of both anhydrous and hydrated forms of this compound. collegedunia.com The development of continuous flow processes for manufacturing high-purity this compound is also a key area of future research, aiming for scalable and cost-effective production. openpr.com
Exploration of New Structural Polymorphs under Extreme Conditions
Under normal conditions, anhydrous this compound adopts a crystalline structure similar to lead(II) chloride, where each barium ion is coordinated with nine iodide ligands. wikipedia.org However, the behavior of this compound under extreme pressures and temperatures is a frontier ripe for exploration. smolecule.com The application of high pressure can alter the distances between atoms in the crystal lattice, potentially leading to the formation of new structural polymorphs with novel properties. mdpi.com
Recent computational studies have explored the crystal structures of BaI₂ at pressures up to 200 GPa. mdpi.comresearchgate.net These studies predict a phase transition from the ambient pressure orthorhombic Pnma structure to a tetragonal I4/mmm symmetry at approximately 17.1 GPa. mdpi.comnih.govnih.gov Further investigation into these high-pressure phases could reveal interesting electronic and physical properties, such as metallicity and even superconductivity, although predictions suggest a low superconducting critical temperature. mdpi.comresearchgate.net Experimental verification of these predicted polymorphs using techniques like high-pressure X-ray diffraction is a critical next step. researchgate.net
Table 1: Predicted High-Pressure Phase Transitions of this compound
| Pressure Range (GPa) | Crystal System | Space Group |
| 0–17.1 | Orthorhombic | Pnma |
| > 17.1 | Tetragonal | I4/mmm |
This table is based on computational predictions and awaits full experimental confirmation. mdpi.comnih.gov
Investigation of this compound in Emerging Material Science Applications
The unique properties of this compound make it a compelling candidate for several emerging technologies. openpr.com Its primary area of investigation is in the field of radiation detection. openpr.com When doped with an activator like europium, this compound crystals act as scintillators, emitting light when exposed to high-energy radiation, which is crucial for medical imaging and homeland security applications. google.com.pg Future research will focus on optimizing dopant levels and crystal growth methods to enhance light yield and energy resolution.
Another exciting application is in perovskite solar cells. slideshare.net While lead-based perovskites are highly efficient, their toxicity is a major concern. Barium is being investigated as a less toxic replacement for lead. slideshare.netmdpi.com Studies have shown that incorporating barium can improve the crystallinity and structural stability of perovskite films, potentially leading to more stable and environmentally friendly solar cells. However, challenges remain in successfully synthesizing the desired perovskite structure, indicating a need for further research into alternative precursors and synthesis methods. slideshare.net The ionic conductivity of this compound also suggests its potential use in solid-state batteries. americanelements.com
Computational Design of this compound-Based Materials with Tailored Properties
Computational methods, particularly density functional theory (DFT), are becoming indispensable tools for accelerating materials discovery. researchgate.net These methods allow researchers to predict the structural, electronic, and optical properties of materials before they are synthesized in the lab. researchgate.netresearchgate.net For this compound, computational studies are crucial for understanding the effects of doping on its scintillation properties and for designing new perovskite compositions with optimal band gaps for photovoltaic applications. researchgate.net
By simulating the behavior of this compound at the atomic level, scientists can gain insights into its phase transitions, defect formation, and interactions with other materials. acs.org This predictive power can guide experimental efforts, saving time and resources in the development of new this compound-based materials with properties tailored for specific applications, from enhanced radiation detectors to more efficient and stable solar cells. mdpi.com
Challenges in Material Processing and Stability for Advanced Applications
A significant hurdle in the widespread application of this compound is its hygroscopic nature, meaning it readily absorbs moisture from the air. fishersci.com This can lead to the formation of the dihydrate form (BaI₂·2H₂O) and degradation of the material's performance. collegedunia.comvedantu.com Consequently, handling and processing of this compound require controlled, moisture-free environments, which adds to the complexity and cost of manufacturing.
Another challenge is the growth of large, high-quality single crystals, which is essential for applications like scintillators. The high melting point of anhydrous this compound (711 °C) and its sensitivity to air and light make crystal growth a difficult process. fishersci.comvedantu.comontosight.ai Overcoming these processing and stability issues is paramount for the successful integration of this compound into advanced technologies. Future research will need to focus on developing robust encapsulation techniques and optimizing crystal growth parameters to ensure the long-term reliability of this compound-based devices.
Q & A
Q. Q1. What methodologies are recommended for synthesizing high-purity barium iodide (BaI₂) in laboratory settings?
Methodological Answer: BaI₂ can be synthesized via direct reaction of elemental barium with iodine in anhydrous ammonia or by reacting barium hydroxide with hydroiodic acid. Key steps include:
- Reaction Setup : Conduct the reaction under inert atmosphere (e.g., argon) to prevent oxidation of iodide ions.
- Purification : Recrystallize the product from ethanol or acetone to remove impurities like unreacted iodine or barium hydroxide .
- Characterization : Confirm purity using X-ray diffraction (XRD) for crystal structure validation and inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace contaminants .
Q. Q2. How can researchers distinguish between anhydrous and hydrated forms of this compound (e.g., BaI₂·2H₂O) experimentally?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat the sample at 2–5°C/min under nitrogen. A mass loss at ~100–150°C indicates dehydration of BaI₂·2H₂O (loss of 2H₂O ≈ 9.2% mass reduction). Compare with anhydrous BaI₂, which shows no significant mass loss below 700°C .
- FTIR Spectroscopy : Hydrated forms exhibit O-H stretching vibrations (~3400 cm⁻¹) absent in anhydrous samples .
Q. Q3. What solvent systems are optimal for dissolving this compound, and how does solvent choice impact reactivity?
Methodological Answer:
- Polar Solvents : BaI₂ is highly soluble in water (e.g., 231 g/100 mL at 20°C) and ethanol. Use anhydrous ethanol for reactions requiring iodide ion mobility without hydrolysis .
- Reactivity Considerations : Aqueous solutions may form barium hydroxide precipitates at high pH. For redox-sensitive reactions, use aprotic solvents (e.g., dimethylformamide) to stabilize iodide ions .
Advanced Research Questions
Q. Q4. How can computational modeling (e.g., DFT) predict the electronic structure and charge transport properties of BaI₂?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize crystal structure using software like VASP or Quantum ESPRESSO. Calculate bandgap (~4.5 eV for BaI₂), electron effective mass, and defect formation energies to assess charge carrier mobility .
- Charge Transport Validation : Compare computational results with experimental Hall effect measurements or transient absorption spectroscopy (e.g., carrier lifetimes >1 µs in perovskite analogs) .
Q. Q5. What experimental strategies resolve contradictions in reported thermal stability data for BaI₂?
Methodological Answer:
- Controlled Atmosphere Studies : Perform TGA under varying oxygen/argon ratios to isolate decomposition pathways (e.g., BaI₂ → Ba + I₂ at >700°C).
- In Situ XRD : Monitor phase transitions during heating to detect intermediate hydrates or oxidation products (e.g., BaIO₃) .
- Reproducibility Protocols : Adhere to standardized heating rates and sample preparation methods as per Beilstein Journal guidelines .
Q. Q6. How does this compound’s role as a precursor in perovskite solar cells compare to lead halide analogs?
Methodological Answer:
- Synthetic Routes : BaI₂ can substitute PbI₂ in perovskite-like structures (e.g., BaHgI₄), but its larger ionic radius (1.35 Å for Ba²⁺ vs. 1.19 Å for Pb²⁺) disrupts octahedral coordination, reducing photovoltaic efficiency .
- Charge Transport Analysis : Use time-resolved photoluminescence to measure electron-hole diffusion lengths. BaI₂-based materials typically exhibit shorter diffusion lengths (<100 nm) compared to CH₃NH₃PbI₃ (>1 µm) .
Q. Q7. What advanced techniques validate the hygroscopicity and environmental degradation pathways of BaI₂?
Methodological Answer:
- Environmental Chamber Testing : Expose BaI₂ to controlled humidity (20–90% RH) and track mass gain via microbalance. Pair with Raman spectroscopy to identify hydrate phases .
- Degradation Kinetics : Model reaction pathways (e.g., BaI₂ + H₂O → Ba(OH)I + HI) using Arrhenius plots derived from isothermal TGA data .
Data Presentation and Reproducibility
Q. Q8. How should researchers present contradictory solubility data for BaI₂ in alcohol-water mixtures?
Methodological Answer:
- Phase Diagram Construction : Systematically vary ethanol/water ratios and measure solubility via gravimetry. Report uncertainties (e.g., ±2% for triplicate measurements).
- Data Reconciliation : Compare with literature using statistical tools (e.g., Chi-squared tests) to identify outliers caused by impurities or measurement techniques .
Q. Q9. What protocols ensure reproducibility in this compound synthesis across laboratories?
Methodological Answer:
- Detailed Documentation : Specify reaction conditions (e.g., stoichiometry, solvent purity grade, stirring rate) in Supplementary Information.
- Interlaboratory Validation : Share samples with independent labs for XRD and ICP-MS cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
